2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide is a synthetic organic compound Its structure includes a pyridine ring substituted with a carboxamide group, a methoxyethoxy group, and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the carboxamide group can be introduced through an amide coupling reaction.
Introduction of the methoxyethoxy group: This can be achieved through an etherification reaction using a suitable methoxyethanol derivative.
Attachment of the methylpyrimidinyl group: This step may involve a nucleophilic substitution reaction where the pyrimidine ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other pyridine or pyrimidine derivatives with carboxamide or ether groups. The uniqueness of 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide could lie in its specific substituents and their arrangement, which may confer unique chemical or biological properties.
List of Similar Compounds
- Pyridine-4-carboxamide derivatives
- Pyrimidine-2-yl derivatives
- Methoxyethoxy-substituted compounds
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-3-5-16-14(17-10)18-13(19)11-4-6-15-12(9-11)21-8-7-20-2/h3-6,9H,7-8H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFCWZKXWZLMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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